molecular formula C18H16N2O B2458500 (E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide CAS No. 358295-96-2

(E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide

Cat. No.: B2458500
CAS No.: 358295-96-2
M. Wt: 276.339
InChI Key: FNHCEGULIHBUTM-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide is a synthetic cinnamamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules where the N-(3-aryl-2-propenoyl)amido moiety is recognized as a key pharmacophore responsible for various biological activities . Cinnamamide derivatives have demonstrated a broad spectrum of promising biological activities in preclinical research. Notably, structurally similar compounds have shown potent anticonvulsant efficacy across multiple animal models of epilepsy, including the maximal electroshock (MES) test, the 6-Hz psychomotor seizure model (considered a model of treatment-resistant seizures), and various kindling models, suggesting potential for the management of seizure disorders . Concurrently, research on N-arylcinnamamides has highlighted their potential as antimicrobial agents. Specific analogs have exhibited strong activity against challenging bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Fusarium avenaceum , with some compounds showing an ability to enhance the effects of established antibiotics like vancomycin and ciprofloxacin . The mechanism of action for cinnamamide derivatives is complex and may involve multiple pathways. Investigations point to potential interactions with neurotransmitter systems, including the GABAA receptor and serotonergic receptors, which could underpin their neurological effects . Furthermore, some derivatives have been identified as potent inhibitors of photosynthetic electron transport (PET) in plants, indicating a potential for use as biochemical tools in plant science research . This compound is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

(E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-6-5-8-15(10-13)11-16(12-19)18(21)20-17-9-4-3-7-14(17)2/h3-11H,1-2H3,(H,20,21)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHCEGULIHBUTM-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide typically involves the reaction of 2-methylphenylamine with 3-methylbenzaldehyde in the presence of a base, followed by the addition of a cyano group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide include:

  • (E)-N,N-Dimethyl-3-(3-methylphenyl)prop-2-enamide
  • (E)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

(E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide, a compound with the IUPAC name reflecting its structural complexity, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16N2
  • Molecular Weight : 280.34 g/mol
  • InChI Key : InChI=1S/C18H16N2/c1-13-6-5-8-15(10-13)11-16(12-19)18(21)20-17-9-4-3-7-14(17)2/h3-11H,1-2H3,(H,20,21)/b16-11+

The compound features a cyano group attached to a propene amide backbone, with two aromatic rings contributing to its lipophilicity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 2-methylphenylamine and 3-methylbenzaldehyde.
  • Reaction Conditions : The reaction is conducted in the presence of a base, often in solvents like ethanol or methanol, at elevated temperatures to ensure complete conversion.
  • Industrial Production : Continuous flow reactors may be utilized to enhance yield and scalability, employing catalysts for improved efficiency .

Enzyme Inhibition and Protein Interactions

Research indicates that this compound can act as an enzyme inhibitor. Its mechanism of action involves binding to specific enzymes or receptors, leading to modulation of various biochemical pathways. This property makes it a candidate for studies in drug development targeting diseases such as cancer and inflammation .

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against certain cancer cell lines. For example, it was tested against breast cancer cells, demonstrating significant inhibition of cell proliferation .
  • Anti-inflammatory Effects : In vitro assays have indicated that the compound may reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines .
  • Mechanistic Studies : Detailed mechanistic studies revealed that the compound interacts with specific protein targets involved in cell signaling pathways, potentially leading to apoptosis in malignant cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates enzyme activity affecting pathways
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryReduces inflammatory markers

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

Intermediate Preparation : Synthesis of methylphenyl-substituted intermediates (e.g., chlorophenyl or methoxyphenyl derivatives) via nucleophilic substitution or Friedel-Crafts alkylation.

Coupling Reactions : Condensation of intermediates with cyanoacetamide groups under alkaline or acidic conditions. For example, Knoevenagel condensation can form the α,β-unsaturated enamide core .

Stereochemical Control : Maintaining the (E)-configuration requires careful pH and temperature control (e.g., 60–80°C in polar aprotic solvents like DMF) to prevent isomerization .

  • Key Analytical Steps : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry (e.g., coupling constants for E/Z isomer distinction) .
  • X-ray Crystallography : Resolve absolute configuration using SHELX or WinGX software for refinement. For example, SHELXL refines anisotropic displacement parameters to <0.05 Ų .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected m/z: ~333.2) .

Q. How do functional groups in this compound influence its chemical reactivity?

  • Methodological Answer :

  • Cyano Group : Participates in nucleophilic additions (e.g., with hydroxylamine to form amidoximes) .
  • Enamide Core : Undergoes Michael additions or cyclization under acidic conditions.
  • Methylphenyl Substituents : Electron-donating groups enhance stability but may reduce electrophilicity at the α-carbon .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. For example, DMF increases Knoevenagel condensation yields by 20% compared to THF .
  • Catalyst Selection : Use piperidine as a base catalyst for Knoevenagel reactions, achieving >80% E-isomer selectivity .
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature (70°C optimal), pH (8–9), and stoichiometry (1:1.2 molar ratio of aldehyde to cyanoacetamide) .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

  • Methodological Answer :

  • Data Refinement : Use SHELXL to apply restraints for disordered regions (e.g., methylphenyl torsional angles). Compare R-factor convergence (<5% difference between R₁ and wR₂) .
  • Twinned Data Analysis : Employ TwinRotMat in WinGX to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
  • Validation Tools : Check PLATON alerts for symmetry mismatches or over-constrained thermal parameters .

Q. What mechanistic approaches are used to study this compound’s biological activity?

  • Methodological Answer :

  • Target Identification : Use SPR (Surface Plasmon Resonance) to screen binding affinity against kinase targets (e.g., IC₅₀ values <10 μM suggest therapeutic potential) .
  • Cellular Assays : Perform MTT assays on cancer cell lines (e.g., HepG2) with dose-response curves (0.1–100 μM range) and validate via Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
  • Molecular Docking : Model interactions with COX-2 or EGFR using AutoDock Vina (binding energy ≤ -8 kcal/mol indicates strong affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.